6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Overview
Description
“6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine” is a chemical compound . Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules due to their good biological activity . They can provide a variety of bioactive molecules and are an important heterocyclic nucleus .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Reactivity
- Reactivity and Derivative Synthesis: The synthesis of 2-substituted imidazo[1,2-b]pyridazines and their reactivity towards electrophilic substitutions, including the preparation of 3-nitro, nitroso, and chloro derivatives, have been explored. These reactions are highly dependent on the nature of the 2 substituent, with varying success in nitrosation and chlorination processes (Hervet et al., 2002).
- Novel Compound Synthesis: The compound has been used to synthesize a range of novel compounds such as 3-nitrosoimidazo[1,2-a]pyridine and related derivatives, highlighting its utility in creating new chemical entities (Abdelhamid et al., 2006).
Applications in Medicinal Chemistry
- Antiparasitic Agent Synthesis: A potent antiparasitic agent, 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine, was synthesized using 6-chloro-3-nitroimidazo-[1, 2-b]pyridazine. This highlights its potential use in developing treatments for parasitic infections (Fabio et al., 1978).
- Antikinetoplastid Activity: The compound has been evaluated for its activity against various forms of Leishmania and Trypanosoma, which are significant in the context of antikinetoplastid drug development (Paoli-Lombardo et al., 2023).
Chemical Modification and Functionalization
- Direct Arylation Techniques: The compound has been used to explore direct intermolecular C-H arylation, demonstrating its applicability in complex chemical synthesis processes (Akkaoui et al., 2010).
- Palladium-Catalyzed Cross-Coupling: It has also been a subject in the study of palladium cross-coupling and SNAr reactions, signifying its potential in advanced organic synthesis (Akkaoui et al., 2008).
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRDUSIHVXSLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416003 | |
Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
CAS RN |
483367-60-8 | |
Record name | 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.